

Thermochemical Properties of 2-Oxopropanenitrile: A Computational and Synthetic Overview

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Compound of Interest

Compound Name: *Pyruvonitrile*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxopropanenitrile, also known as **pyruvonitrile** or acetyl cyanide, is a reactive organic molecule with potential applications in organic synthesis and as an intermediate in the formation of complex molecules. A thorough understanding of its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is crucial for modeling its reactivity, stability, and reaction thermodynamics. This technical guide addresses the current scarcity of experimental thermochemical data for 2-oxopropanenitrile by presenting a detailed in silico protocol for the accurate calculation of these properties using high-level quantum chemical methods. Furthermore, this guide provides a plausible synthetic route for its preparation. The information herein is intended to serve as a valuable resource for researchers in computational chemistry, synthetic chemistry, and drug development.

Introduction

2-Oxopropanenitrile (C_3H_3NO) is a bifunctional molecule containing both a ketone and a nitrile group. This combination of functional groups makes it a versatile, yet reactive, building block in organic synthesis. Despite its potential utility, a comprehensive, publicly available dataset of its fundamental thermochemical properties is currently lacking. These properties are essential for predicting the spontaneity and energy changes of reactions involving this molecule, which is critical for process design, safety assessment, and mechanistic studies in various chemical and pharmaceutical applications.

This guide aims to bridge this knowledge gap by:

- Outlining a robust computational protocol for the ab initio determination of the thermochemical properties of 2-oxopropanenitrile.
- Presenting the expected thermochemical data in a structured format for future reference.
- Illustrating a common synthetic pathway for the preparation of 2-oxopropanenitrile.

Thermochemical Data

To date, there is a notable absence of experimentally determined thermochemical data for 2-oxopropanenitrile in the peer-reviewed literature. Therefore, high-level computational chemistry methods are the most reliable approach for obtaining accurate predictions of its thermochemical properties. The following tables present the target thermochemical parameters for 2-oxopropanenitrile in the gas phase at standard conditions (298.15 K and 1 atm), which can be populated upon execution of the computational protocol detailed in Section 3.

Table 1: Calculated Standard Molar Thermochemical Properties of 2-Oxopropanenitrile (Gas Phase)

Property	Symbol	Value (kJ·mol ⁻¹)	Value (cal·mol ⁻¹)
Standard Molar Enthalpy of Formation	ΔH_f°	To be calculated	To be calculated
Standard Molar Gibbs Free Energy of Formation	ΔG_f°	To be calculated	To be calculated

Table 2: Calculated Standard Molar Entropy and Heat Capacity of 2-Oxopropanenitrile (Gas Phase)

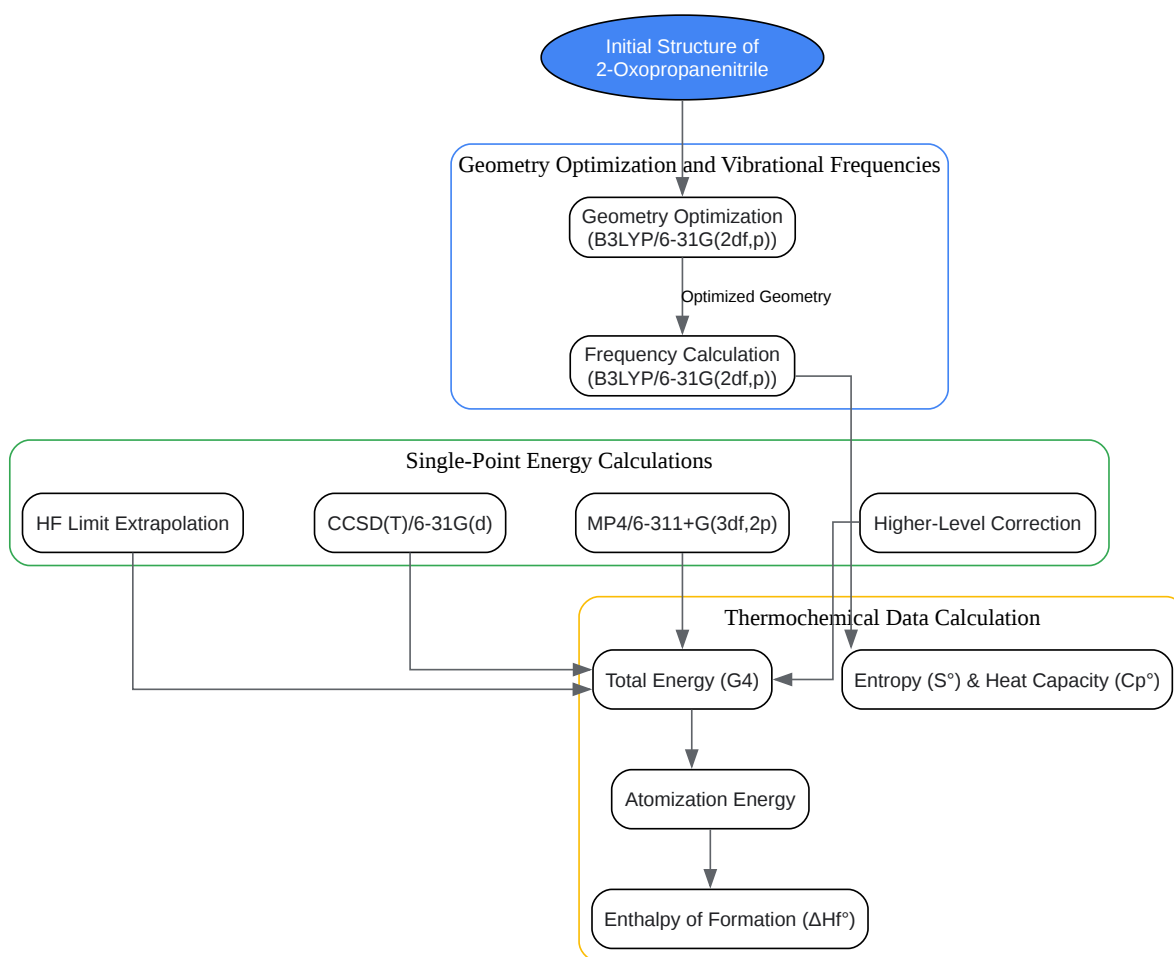
Property	Symbol	Value ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)	Value ($\text{cal}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)
Standard Molar Entropy	S°	To be calculated	To be calculated
Standard Molar Heat Capacity (constant pressure)	C_p°	To be calculated	To be calculated

Computational Protocol for Thermochemical Data Determination

The following protocol outlines a high-level composite quantum chemical method, specifically the Gaussian-4 (G4) theory, for the accurate calculation of the thermochemical properties of 2-oxopropanenitrile. G4 theory is a well-established method for achieving chemical accuracy (typically within $\pm 4 \text{ kJ}\cdot\text{mol}^{-1}$) for the enthalpies of formation of small to medium-sized organic molecules.

Computational Workflow

The overall computational workflow for determining the thermochemical properties is depicted below.



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Computational workflow for G4 thermochemical calculations.

Detailed Steps

- **Geometry Optimization:** The molecular geometry of 2-oxopropanenitrile is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. This provides a reliable equilibrium structure.
- **Vibrational Frequency Calculation:** A harmonic vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(2df,p)) on the optimized geometry. This calculation serves two purposes:
 - To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The vibrational frequencies are typically scaled by an empirical factor (e.g., 0.9854 for G4 theory) to account for anharmonicity.
- **Single-Point Energy Calculations:** A series of high-level single-point energy calculations are performed on the B3LYP-optimized geometry to approximate the energy at the CCSD(T)/6-311++G(3df,2p) level. The G4 method combines the results of several calculations, including:
 - An extrapolation to the Hartree-Fock limit.
 - A CCSD(T)/6-31G(d) calculation for the core-correlation effects.
 - MP4 and MP2 calculations with larger basis sets to account for diffuse functions and higher-order polarization functions.
- **Higher-Level Correction (HLC):** An empirical higher-level correction is added to the total energy to compensate for remaining basis set deficiencies and other approximations. The HLC is parameterized for the number of alpha and beta valence electrons.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation at 0 K is calculated using the atomization method: $\Delta H_f^\circ(0\text{ K}) = \Sigma E_{\text{atoms}} - E_o(\text{molecule})$ where ΣE_{atoms} is the sum of the calculated energies of the constituent atoms and $E_o(\text{molecule})$ is the G4 total

energy of the molecule at 0 K (including ZPVE). The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections.

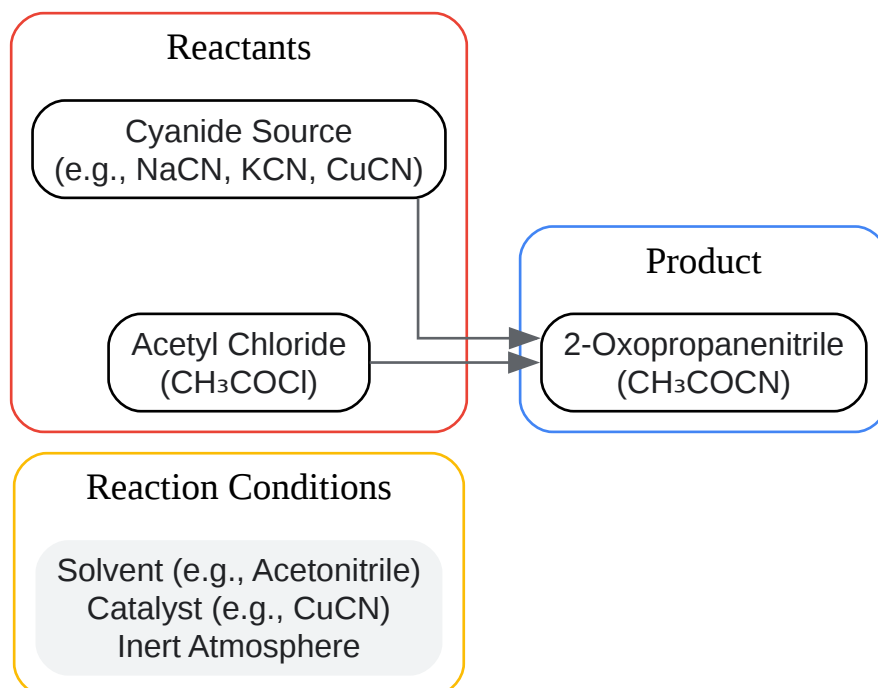
- **Calculation of Entropy and Heat Capacity:** The standard molar entropy (S°) and heat capacity (C_p°) are calculated from the vibrational frequencies and the optimized molecular structure using standard statistical mechanics formulas for translational, rotational, and vibrational contributions.

Synthesis of 2-Oxopropanenitrile

Acyl cyanides, such as 2-oxopropanenitrile, are commonly synthesized by the reaction of an acyl halide with a cyanide salt. A plausible and frequently used method for the preparation of 2-oxopropanenitrile involves the reaction of acetyl chloride with a cyanide source, often in the presence of a copper(I) cyanide catalyst.

General Reaction Pathway

The synthesis can be represented by the following general reaction scheme:



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General synthesis pathway for 2-oxopropanenitrile.

Experimental Protocol Outline

A typical laboratory-scale synthesis would involve the following steps:

- **Reaction Setup:** A dried reaction flask is charged with a cyanide salt (e.g., sodium cyanide) and a catalytic amount of copper(I) cyanide under an inert atmosphere (e.g., nitrogen or argon). An anhydrous aprotic solvent, such as acetonitrile, is added.
- **Addition of Acyl Halide:** Acetyl chloride is added dropwise to the stirred suspension of the cyanide salt at a controlled temperature, often at room temperature or slightly below.
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.
- **Workup:** Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then carefully concentrated under reduced pressure.
- **Purification:** The crude 2-oxopropanenitrile is purified by distillation, taking advantage of its relatively low boiling point (approximately 93 °C).

Safety Note: This reaction involves highly toxic cyanide salts and produces a toxic product. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Conclusion

This technical guide has addressed the lack of available thermochemical data for 2-oxopropanenitrile by providing a detailed computational protocol for its accurate determination. The presented G4 methodology represents a state-of-the-art approach for obtaining reliable thermochemical properties, which are crucial for understanding the chemical behavior of this molecule. The outlined synthesis pathway provides a practical route for the preparation of 2-oxopropanenitrile for experimental studies. It is anticipated that the information and protocols provided herein will facilitate further research into the chemistry and applications of 2-oxopropanenitrile and related compounds.

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